molecular formula C6H5NS2 B072171 2-Methylthieno[2,3-d]thiazole CAS No. 61612-02-0

2-Methylthieno[2,3-d]thiazole

Cat. No.: B072171
CAS No.: 61612-02-0
M. Wt: 155.2 g/mol
InChI Key: LYRYMIMXAYOASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthieno[2,3-d]thiazole is an organic compound with the chemical formula C6H5NOS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure, similar to thiophene and thiazole. This compound is known for its yellow to orange-yellow crystalline appearance and distinctive odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthieno[2,3-d]thiazole can be synthesized through various methods. One common method involves the oxidation of 2-thioacetylamino[2,3-b]thiophene in an alkaline medium using 10% aqueous potassium ferricyanide . Another method involves heating 2-acetamido-3-hydroxythieno[3,2-b]thiophene with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthieno[2,3-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2-Methylthieno[2,3-d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylthieno[2,3-d]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it can inhibit the activity of enzymes like topoisomerase, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms.

    Thiophene: A sulfur-containing heterocycle similar to thiazole but without the nitrogen atom.

    Benzothiazole: A fused ring system containing both benzene and thiazole rings.

Uniqueness: 2-Methylthieno[2,3-d]thiazole is unique due to its specific ring structure that combines features of both thiophene and thiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-methylthieno[2,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYMIMXAYOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432165
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61612-02-0
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthieno[2,3-d]thiazole
Reactant of Route 2
2-Methylthieno[2,3-d]thiazole
Reactant of Route 3
2-Methylthieno[2,3-d]thiazole
Reactant of Route 4
2-Methylthieno[2,3-d]thiazole
Reactant of Route 5
Reactant of Route 5
2-Methylthieno[2,3-d]thiazole
Reactant of Route 6
Reactant of Route 6
2-Methylthieno[2,3-d]thiazole
Customer
Q & A

Q1: What is the significance of exploring different synthesis routes for 2-Methylthieno[2,3-d]thiazole?

A1: The synthesis of heterocyclic compounds like this compound often involves multiple steps and can be influenced by the starting materials and reaction conditions. [, ] Exploring different synthesis routes allows researchers to identify the most efficient and cost-effective methods for producing this compound. This is particularly important for potential scale-up and commercial applications. [, ]

Q2: The research mentions that typical methods used for benzisothiazoles were not always applicable to the thiophene series. Why might this be the case, and what does this suggest for future research?

A2: The reactivity of a molecule is influenced by the electronic properties and steric hindrance imposed by its constituent atoms and functional groups. While thiophene and benzene are both aromatic rings, the presence of the sulfur atom in thiophene can alter its reactivity compared to benzene. [] This difference might explain why established benzisothiazole synthesis methods do not directly translate to the thiophene series. [] Future research could explore the specific electronic and steric factors influencing these reactions to develop more tailored synthesis strategies for thienothiazoles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.